molecular formula C39H54O11 B076765 Heudelottin C CAS No. 11052-28-1

Heudelottin C

Cat. No. B076765
CAS RN: 11052-28-1
M. Wt: 698.8 g/mol
InChI Key: BYWKXGOBXNXUER-CBGLDROUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heudelottin C is a natural compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the stem of the Brazilian tree Croton cajucara Benth. Heudelottin C has been found to have several potential benefits in scientific research, including its use in the synthesis of new drugs, as well as its ability to interact with cellular pathways and promote health.

Scientific Research Applications

  • Combination Therapy in Tumor Treatment : A study by Peng, Cai, and Bao (2021) explored the use of combination therapy to enhance the efficacy of chemotherapeutic drugs. This research could be relevant to understanding how compounds like Heudelottin C might be used in cancer treatment, especially in combination with other drugs (Peng, Cai, & Bao, 2021).

  • Vitamin C in Cancer Treatment : Research by Fritz et al. (2014) on intravenous Vitamin C as a cancer therapy offers insights into how natural compounds can be used in oncology. This study highlights the potential of certain compounds to improve quality of life and possibly enhance reductions in tumor mass when combined with chemotherapy (Fritz et al., 2014).

  • Plant-Derived Compounds in Pharmacognosy : A study on Uapaca heudelotii Baill. by Asante-Kwatia et al. (2022) investigated the pharmacognostic, phytochemical, and physicochemical properties of its leaves and stem bark. This research is relevant for understanding the potential medical applications of plant-derived compounds like Heudelottin C (Asante-Kwatia et al., 2022).

  • Ricinodendron Heudelotii Seeds : A study on Ricinodendron heudelotii seeds by Boma, Qe, and Deekae (2016) highlighted the presence of various phytochemicals with biological activities such as anti-oxidant, anti-inflammatory, and anti-carcinogenic properties. This could provide context for the potential therapeutic and pharmaceutical uses of compounds extracted from this plant (Boma, Qe, & Deekae, 2016).

  • Alkyd Resins from Plant Oils : A study by Assanvo et al. (2015) investigated the synthesis of alkyd resins based on Ricinodendron heudelotii oil. While not directly related to Heudelottin C, this research provides insight into the diverse applications of compounds derived from the Ricinodendron heudelotii plant (Assanvo et al., 2015).

  • Antimicrobial and Toxicological Studies of Ricinodendron Heudelotii : Yakubu et al. (2018) assessed the antimicrobial activity and toxicological effects of the ethanolic extract of Ricinodendron heudelotii. This research is crucial for understanding the safety and efficacy of extracts from this plant, which may include compounds like Heudelottin C (Yakubu et al., 2018).

properties

CAS RN

11052-28-1

Product Name

Heudelottin C

Molecular Formula

C39H54O11

Molecular Weight

698.8 g/mol

IUPAC Name

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate

InChI

InChI=1S/C39H54O11/c1-11-20(4)30(47-21(5)40)34(45)49-32-29(43)31-36(8)14-12-25(41)35(6,7)24(36)17-26(48-33(44)28(42)19(2)3)38(31,10)39-27(50-39)16-23(37(32,39)9)22-13-15-46-18-22/h12-15,18-20,23-24,26-32,42-43H,11,16-17H2,1-10H3/t20?,23-,24-,26+,27+,28?,29+,30?,31+,32-,36-,37+,38+,39+/m0/s1

InChI Key

BYWKXGOBXNXUER-CBGLDROUSA-N

Isomeric SMILES

CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C

SMILES

CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C

Canonical SMILES

CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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